molecular formula C25H23NO4 B10879866 [4-(4-Cyclohexylphenoxy)-3-nitrophenyl](phenyl)methanone

[4-(4-Cyclohexylphenoxy)-3-nitrophenyl](phenyl)methanone

Cat. No.: B10879866
M. Wt: 401.5 g/mol
InChI Key: OEELFWBNZIGOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone: is an organic compound with a complex structure that includes a cyclohexyl group, a nitrophenyl group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone typically involves multiple steps. One common method includes the reaction of 4-cyclohexylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenoxy)-3-nitrophenylmethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound’s phenyl and cyclohexyl groups contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[4-(4-cyclohexylphenoxy)-3-nitrophenyl]-phenylmethanone

InChI

InChI=1S/C25H23NO4/c27-25(20-9-5-2-6-10-20)21-13-16-24(23(17-21)26(28)29)30-22-14-11-19(12-15-22)18-7-3-1-4-8-18/h2,5-6,9-18H,1,3-4,7-8H2

InChI Key

OEELFWBNZIGOPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.